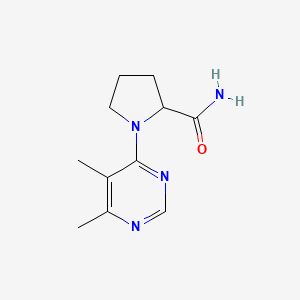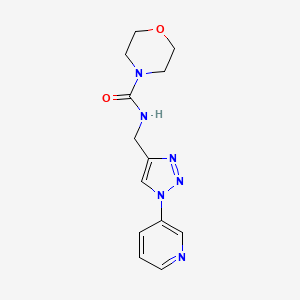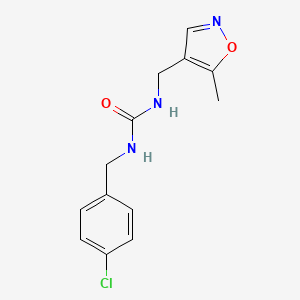
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .Physical And Chemical Properties Analysis
Pyrrolidine is a liquid at room temperature . It’s a highly flammable liquid and vapor .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide and its derivatives have been explored for their antimicrobial properties. A study synthesized various pyrimidine derivatives and assessed their in vitro antimicrobial activities. This research highlights the potential of these compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Recognition and Hydrogen Bonding Studies
The molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, including 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide, are significant in biological and medicinal applications. Studies have analyzed the crystallization, tautomeric forms, and hydrogen bonding of these compounds, contributing to our understanding of their interaction mechanisms in biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Anticancer and Anti-Inflammatory Properties
Research has been conducted on the synthesis of novel pyrimidine derivatives, including the analysis of their anticancer and anti-inflammatory properties. These studies are crucial in identifying new therapeutic agents for treating various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antiviral Applications
The antiviral activity of pyrimidine derivatives, particularly against the hepatitis B virus (HBV), has been a subject of research. These studies contribute to the development of new antiviral drugs and therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Structural and Conformational Analysis
Understanding the structure and conformation of pyrimidine derivatives is crucial for their application in drug design. Studies have examined the crystal structures and conformational aspects of these compounds, providing valuable insights into their potential as pharmaceutical agents (Rajeswaran & Srikrishnan, 2008).
Synthesis and Characterization
Research into the synthesis and characterization of novel pyrimidine derivatives, including 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide, is ongoing. These studies are essential for developing new compounds with potential therapeutic applications (Schmidt, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWLJDFKNAOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester](/img/structure/B2446657.png)

![5-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)-1,3,4-thiadiazole-2-thiol](/img/structure/B2446660.png)
![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)
![(2S)-2-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B2446662.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B2446663.png)
![3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2446665.png)

![3-(3-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2446669.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)

